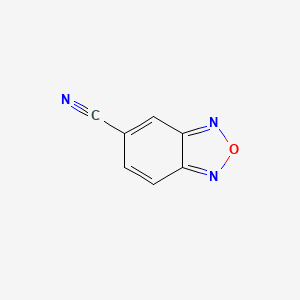

2,1,3-Benzoxadiazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,1,3-Benzoxadiazole-5-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with a suitably substituted benzene derivative. A common and effective starting material is 4-amino-3-nitrobenzonitrile. The synthetic route involves an initial cyclization reaction to form the corresponding N-oxide, followed by a deoxygenation step to yield the final product.

Experimental Protocols

Synthesis of this compound N-oxide

Materials:

-

4-amino-3-nitrobenzonitrile

-

Sodium hypochlorite (NaOCl) solution

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-nitrobenzonitrile in a mixture of diethyl ether and dichloromethane.

-

Add an aqueous solution of potassium hydroxide and tetrabutylammonium bromide to the reaction mixture.

-

Cool the mixture in an ice bath and add a solution of sodium hypochlorite dropwise while stirring vigorously.

-

After the addition is complete, continue stirring at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

Materials:

-

This compound N-oxide

-

Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)

-

Toluene or other suitable solvent

Procedure:

-

Dissolve the this compound N-oxide in a suitable solvent such as toluene in a round-bottom flask.

-

Add triethyl phosphite or triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | Spectral data available.[1] |

| ¹³C NMR | Spectral data available.[1] |

| IR Spectroscopy | Spectral data available.[1] |

| Mass Spectrometry | Spectral data available.[1] |

Note: For detailed spectral data, please refer to the ChemicalBook entry for this compound (CAS No. 54286-62-3).[1]

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Sodium hypochlorite and potassium hydroxide are corrosive and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific details and potential modifications to these protocols.

References

Spectroscopic Properties of 2,1,3-Benzoxadiazole-5-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzoxadiazole, also known as benzofurazan, and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[1] The unique electronic structure of the benzoxadiazole core, characterized by a fused benzene and furazan ring system, often imparts favorable photophysical properties. The incorporation of a nitrile group at the 5-position is expected to modulate the electronic and, consequently, the spectroscopic characteristics of the parent molecule. This technical guide provides a comprehensive overview of the core spectroscopic properties of 2,1,3-Benzoxadiazole-5-carbonitrile, offering insights into its structural and electronic features through various analytical techniques. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related 2,1,3-benzoxadiazole derivatives to provide a predictive and comparative analysis.

Spectroscopic Data

The spectroscopic properties of 2,1,3-benzoxadiazole derivatives are dominated by the electronic transitions within the aromatic system. The following tables summarize the expected and observed spectroscopic data for the 2,1,3-benzoxadiazole core, which serves as a foundational reference for understanding the properties of the 5-carbonitrile derivative.

UV-Vis Absorption and Fluorescence Spectroscopy

Derivatives of 2,1,3-benzoxadiazole typically exhibit absorption in the near-UV and visible regions, arising from π-π* transitions. Many of these compounds are also fluorescent, emitting in the blue-green region of the spectrum.[1][2]

Table 1: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives

| Property | Typical Value/Range | Remarks |

| Absorption Maximum (λmax) | ~350 - 430 nm | Attributed to a π-π* transition. The exact wavelength is dependent on substitution and solvent.[1][3] |

| Molar Absorptivity (ε) | High ( > 104 L mol-1 cm-1) | Characteristic of the benzoxadiazole heterocycle.[1] |

| Emission Maximum (λem) | ~450 - 550 nm | Often exhibits a bluish-green fluorescence.[2] |

| Stokes Shift | Large | Indicative of a significant difference in the geometry of the ground and excited states, often due to intramolecular charge transfer (ICT).[1] |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Can be influenced by solvent polarity and the nature of substituents.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For this compound, the aromatic protons and carbons will give rise to characteristic signals. While specific spectral data for this compound is indexed, the precise chemical shifts are not publicly detailed.[4] The expected regions for the signals can be inferred from the parent 2,1,3-benzoxadiazole and related structures.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.8 - 8.2 | d |

| H-6 | 7.9 - 8.3 | dd |

| H-7 | 7.6 - 8.0 | d |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4 | 110 - 125 |

| C5 | 105 - 120 |

| C6 | 130 - 145 |

| C7 | 115 - 130 |

| C3a | 145 - 160 |

| C7a | 145 - 160 |

| CN | 115 - 125 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on common practices for the characterization of 2,1,3-benzoxadiazole derivatives.[1][5]

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of the compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., chloroform, acetonitrile, or ethanol) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-20 µM.

Measurement:

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectra of the diluted solutions from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance at λmax for a solution of known concentration.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum, Stokes shift, and relative quantum yield.

Instrumentation: A spectrofluorometer.

Sample Preparation:

-

Use a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Record the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

-

Identify the wavelength of maximum emission (λem).

-

The Stokes shift can be calculated as the difference between the emission and absorption maxima (in nm or converted to wavenumbers).

-

The fluorescence quantum yield (ΦF) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Measurement:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final chemical shift data relative to the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound, drawing upon the well-established characteristics of the benzoxadiazole scaffold. The outlined experimental protocols offer a robust framework for researchers to conduct their own detailed analyses. While specific, high-resolution spectral data for the title compound remains to be fully disclosed in publicly accessible literature, the information presented herein serves as a valuable resource for anticipating its spectroscopic behavior and for guiding future research in the development and application of novel benzoxadiazole-based molecules in drug discovery and materials science.

References

- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(54286-62-3) 1H NMR [m.chemicalbook.com]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 2,1,3-Benzoxadiazole-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy analysis for 2,1,3-Benzoxadiazole-5-carbonitrile. Due to the absence of specific experimental spectra for the title compound in the provided literature, this document presents experimental data for the parent compound, 2,1,3-Benzoxadiazole, and offers predicted values for the 5-carbonitrile derivative based on established substituent effects. This guide includes comprehensive, standardized experimental protocols for sample preparation and data acquisition applicable to benzoxadiazole derivatives. Additionally, it features visualizations of the molecular structure and the analytical workflow to facilitate a deeper understanding of the structural elucidation process.

Introduction

2,1,3-Benzoxadiazole and its derivatives are significant heterocyclic compounds that form the structural core of many pharmacologically active agents. Their wide range of biological activities makes them a focal point in medicinal chemistry and drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful analytical technique for the unambiguous structural characterization and confirmation of these molecules.[1] This guide focuses on the ¹H and ¹³C NMR analysis of this compound, providing the foundational data and methodologies required for its characterization.

Predicted NMR Spectral Data

While specific experimental ¹H and ¹³C NMR data for this compound are not available in the cited literature, predictions can be made based on the known data for the parent 2,1,3-Benzoxadiazole and the well-established substituent chemical shift (SCS) effects of a cyano (-CN) group on an aromatic ring. The nitrile group is an electron-withdrawing group, which deshields the ortho and para protons and carbons, causing them to resonate at a higher chemical shift (downfield).

¹H NMR Spectral Data

The aromatic protons on the fused benzene ring of benzoxadiazole derivatives typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1] For the parent compound, 2,1,3-benzoxadiazole, the spectrum is symmetric, showing two signals corresponding to the H-4/H-7 and H-5/H-6 protons.[2] The introduction of the cyano group at the C-5 position breaks this symmetry.

Experimental Data for 2,1,3-Benzoxadiazole (Parent Compound) [2] Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4, H-7 | 7.85 | dd | 6.0, 4.0 |

| H-5, H-6 | 7.41 | dd | 6.0, 4.0 |

Predicted Data for this compound Solvent: CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| H-4 | ~8.10 | d | J ≈ 8.5 Hz |

| H-6 | ~7.95 | dd | J ≈ 8.5, 1.5 Hz |

| H-7 | ~7.70 | d | J ≈ 1.5 Hz |

¹³C NMR Spectral Data

The carbon atoms of the benzoxadiazole core typically appear between δ 110-160 ppm.[3] Quaternary carbons, such as those at the ring fusion and those bearing substituents, are often identified by their lower signal intensity.[3] The nitrile carbon itself is expected to appear in the δ 115-125 ppm range.

Predicted Data for this compound Solvent: CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-4 | ~134 |

| C-5 | ~110 |

| C-6 | ~135 |

| C-7 | ~122 |

| C-3a | ~150 |

| C-7a | ~145 |

| -CN | ~118 |

Experimental Protocols

The acquisition of high-quality NMR spectra is critical for accurate structural elucidation and is dependent on standardized experimental procedures.[3]

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality spectra.[1]

-

Determine Sample Quantity: For ¹H NMR, weigh 1-10 mg of purified this compound.[1] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[1]

-

Select Deuterated Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice.[1] Other options include DMSO-d₆ and Acetone-d₆.[1]

-

Dissolution and Transfer: Place the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Mix thoroughly using a vortex or gentle sonication until the sample is fully dissolved.

-

Filtration (If Necessary): If any particulate matter remains, the solution should be filtered through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions that can broaden spectral lines.[1]

Protocol 2: Standard NMR Data Acquisition Parameters

-

Instrumentation: Spectra are typically recorded on NMR spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H NMR, and 75, 100, or 125 MHz for ¹³C NMR, respectively.[3]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse-acquire sequence.

-

Spectral Width: ~16 ppm (e.g., 8000 Hz on a 500 MHz instrument).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling.

-

Spectral Width: ~240 ppm (e.g., 30,000 Hz on a 125 MHz instrument).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration, to achieve an adequate signal-to-noise ratio.

-

Visualization of Structure and Workflow

Diagrams created using Graphviz provide clear visual representations of the molecule and the analytical process.

Caption: Molecular structure of this compound.

Caption: Standard experimental workflow for NMR-based structural elucidation.[3]

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of 2,1,3-Benzoxadiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,1,3-Benzoxadiazole-5-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols, predicted fragmentation patterns, and the underlying principles of its behavior under electron ionization.

Introduction to this compound and its Mass Spectrometric Analysis

This compound belongs to the benzofurazan family, a class of compounds known for their unique electronic properties and biological activities. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. Electron ionization (EI) mass spectrometry, in particular, provides a reproducible fragmentation pattern that serves as a molecular fingerprint, enabling unambiguous identification.

Experimental Protocols for Mass Spectrometric Analysis

A standard protocol for the analysis of this compound and its derivatives involves Gas Chromatography-Mass Spectrometry (GC-MS). The following methodology is based on established procedures for similar benzoxadiazole compounds.[1]

Instrumentation:

A Shimadzu GCMS-QP5050A spectrometer or an equivalent instrument is suitable for this analysis.[1]

Gas Chromatography (GC) Conditions:

-

Column: A DB-5MS ((5%-phenyl)-dimethylpolysiloxane) capillary column (e.g., 25 m × 250 μm × 0.25 μm) is recommended for optimal separation.[1]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 6 minutes.

-

Ramp: Increase at a rate of 15°C per minute to 280°C.

-

Final hold: Maintain 280°C for 4 minutes.[1]

-

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1] This standard energy ensures consistent and comparable fragmentation patterns.

-

Ion Source Temperature: 230°C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-500

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

While a publicly available experimental mass spectrum for this compound is not readily accessible, a theoretical fragmentation pattern can be predicted based on the known mass spectrometry of 2,1,3-benzoxadiazole and the established fragmentation of aromatic nitriles.

Molecular Ion:

The molecular formula of this compound is C₇H₃N₃O. The nominal molecular weight is 145 u. The electron ionization process will generate a molecular ion (M⁺˙) with an expected m/z of 145.

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion is expected to proceed through several key steps, primarily involving the loss of stable neutral molecules.

Proposed Fragmentation Pathway of this compound.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Comments |

| 145 | [C₇H₃N₃O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 115 | [C₆H₃N₂]⁺˙ | CO | Loss of carbon monoxide from the oxadiazole ring. |

| 91 | [C₅H₃N₂]⁺ | NO | Loss of nitric oxide, a common fragmentation for nitroaromatics and related heterocycles. |

| 89 | [C₆H₃N]⁺˙ | CN | Loss of the nitrile group from the m/z 115 fragment. |

Fragmentation Analysis Workflow:

The logical flow for analyzing the mass spectrum of an unknown compound suspected to be this compound is as follows:

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,1,3-Benzoxadiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,1,3-Benzoxadiazole-5-carbonitrile. This document details the expected vibrational modes, presents a structured data table of infrared peaks, outlines a standard experimental protocol for spectral acquisition, and includes a visualization of the molecular structure with its key vibrational modes. This information is crucial for the characterization and analysis of this compound in research and development settings.

Core Molecular Structure and Vibrational Modes

This compound consists of a fused bicyclic system, the benzoxadiazole ring, with a nitrile (-C≡N) substituent. The infrared spectrum of this molecule is characterized by vibrations arising from both the heterocyclic ring system and the nitrile functional group.

The key vibrational modes to consider are:

-

C≡N stretch: A strong and sharp absorption band characteristic of the nitrile group.

-

Aromatic C-H stretch: Occurring at wavenumbers above 3000 cm⁻¹.

-

Aromatic C=C and C=N ring stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the benzoxadiazole ring system.

-

C-N and N-O stretching: Vibrations associated with the oxadiazole ring.

-

Aromatic C-H in-plane and out-of-plane bending: These vibrations provide information about the substitution pattern on the benzene ring.

Data Presentation: Infrared Absorption Data

The following table summarizes the expected infrared absorption bands for this compound. The assignments are based on the known spectral data of the parent 2,1,3-Benzoxadiazole and the characteristic frequencies of the nitrile group.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| ~ 2230 - 2210 | Strong, Sharp | C≡N stretching of the nitrile group |

| ~ 1650 - 1580 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~ 1540 - 1480 | Medium to Strong | Aromatic C=C and C=N ring stretching |

| ~ 1440 - 1420 | Medium | Aromatic C=C ring stretching |

| ~ 1350 | Medium | C-N stretching |

| ~ 1280 | Medium | N-O stretching |

| ~ 1200 - 1000 | Medium to Weak | Aromatic C-H in-plane bending |

| ~ 900 - 700 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol

The following is a detailed methodology for acquiring the infrared spectrum of this compound. This protocol is based on standard practices for solid-state FTIR analysis.[1][2][4][5]

Objective: To obtain a high-resolution Fourier-transform infrared (FTIR) spectrum of solid this compound.

Materials and Equipment:

-

This compound (solid sample)

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier-transform infrared (FTIR) spectrometer (e.g., Agilent Cary 600 Series or equivalent)[1][2]

-

Sample holder for KBr pellets

-

Spatula

-

Infrared lamp (for drying KBr, if necessary)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Ensure the KBr powder is completely dry by heating it under an infrared lamp or in an oven at ~110°C for at least 2 hours and then cooling it in a desiccator.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry KBr powder.

-

Combine the sample and KBr in the agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Spectral Acquisition:

-

Place the FTIR spectrometer in a nitrogen-purged or desiccated environment to minimize interference from atmospheric water and carbon dioxide.

-

Perform a background scan with an empty sample compartment to obtain a reference spectrum.

-

Mount the KBr pellet containing the sample in the appropriate sample holder and place it in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak picking.

-

Identify the characteristic absorption bands and compare their positions and relative intensities with the data presented in the table above and with reference spectra.

-

Assign the observed absorption bands to the corresponding molecular vibrations.

-

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights its key vibrational modes.

Caption: Molecular structure and key IR vibrational modes of this compound.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 2,1,3-Benzoxadiazole-5-carbonitrile

Disclaimer: As of the latest available data, a definitive, publicly accessible single-crystal X-ray structure of 2,1,3-Benzoxadiazole-5-carbonitrile has not been reported in peer-reviewed literature or crystallographic databases. This guide, therefore, provides a comprehensive overview of the synthesis, characterization, and theoretical considerations for this compound, drawing upon data from closely related 2,1,3-benzoxadiazole derivatives. It also presents a case study on the polymorphism of a substituted 2,1,3-benzoxadiazole to illustrate the crystallographic possibilities within this class of compounds.

Introduction

2,1,3-Benzoxadiazole, also known as benzofurazan, is a significant heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are known for a wide range of biological activities and for their applications as fluorescent probes.[1] The introduction of a carbonitrile group at the 5-position is expected to modulate the electronic properties and intermolecular interactions of the parent molecule, making it a compound of interest for drug design and the development of novel organic materials. Understanding its solid-state structure is crucial for predicting its physical properties and for structure-based drug design.

Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of 2,1,3-benzoxadiazole and its derivatives typically involves the cyclization of an ortho-substituted aniline precursor. A general synthetic pathway is outlined below.

Caption: General synthetic workflow for 2,1,3-benzoxadiazole derivatives.

The following table summarizes a typical experimental protocol for the synthesis of a 2,1,3-benzoxadiazole derivative, which can be adapted for the synthesis of the 5-carbonitrile analog.

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Synthesis of 2,1,3-Benzoxadiazole-1-oxide | 2-nitroaniline, tetrabutylammonium bromide, diethyl ether, KOH solution, sodium hypochlorite solution; Stirred at room temperature for 7 hours. | Formation of the N-oxide intermediate through oxidative cyclization. | [2] |

| 2. Synthesis of 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole-1-oxide, triphenylphosphine, toluene; Refluxed for 3 hours. | Deoxygenation of the N-oxide to yield the final benzoxadiazole product. | [2] |

Spectroscopic and Physicochemical Characterization

Characterization of 2,1,3-benzoxadiazole derivatives relies on a combination of spectroscopic techniques to confirm the molecular structure and purity.

| Technique | Key Observables | Purpose | Reference |

| ¹H NMR | Aromatic proton signals in the range of δ 7-9 ppm. | To confirm the proton environment of the benzoxadiazole core and substituents. | [3] |

| ¹³C NMR | Aromatic carbon signals, with specific shifts for carbons attached to heteroatoms. | To identify all unique carbon atoms in the molecule. | [3] |

| FTIR | Characteristic vibrational bands for C=N, C=C, and N-O stretching. | To identify functional groups present in the molecule. | [2][3] |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. | To confirm the molecular weight and elemental composition. | [3] |

| Melting Point | A sharp melting point indicates the purity of the crystalline solid. | To assess the purity and thermal stability of the compound. | [2] |

Crystallographic Analysis: A Case Study of a Substituted 2,1,3-Benzoxadiazole

While the crystal structure for this compound is not available, a study on two polymorphs of another 2,1,3-benzoxadiazole derivative provides valuable insights into the potential crystal packing and intermolecular interactions.[4]

Caption: Experimental workflow for crystal structure determination.

The following table presents the crystallographic data for two polymorphs, a monoclinic (1-M) and an orthorhombic (1-O) form, of a 2,1,3-benzoxadiazole derivative.[4] This data illustrates how different crystallization conditions can lead to different crystal packing.

| Parameter | Polymorph 1-M | Polymorph 1-O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P 2₁/c | P ca 2₁ |

| a (Å) | Value not provided | Value not provided |

| b (Å) | Value not provided | Value not provided |

| c (Å) | Value not provided | Value not provided |

| α (°) | 90 | 90 |

| β (°) | Value not provided | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Value not provided | Value not provided |

| Z | Value not provided | Value not provided |

| Key Interactions | N···N interactions (3.770 Å) | π···π stacking, N···N interactions (3.234 Å) |

Specific unit cell parameters were not available in the provided search results.

The study highlighted the role of π-π stacking and N···NO₂(π) interactions in the crystal packing of these polymorphs.[4]

Computational and Theoretical Approaches

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the molecular geometry and electronic properties of 2,1,3-benzoxadiazole derivatives.[1][5]

Caption: Workflow for theoretical prediction of molecular structure.

DFT calculations can provide optimized bond lengths, bond angles, and torsion angles, offering a theoretical model of the molecule's three-dimensional structure. These calculations have been successfully applied to the parent 2,1,3-benzoxadiazole.[5]

Conclusion

While the experimental crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis and characterization. The case study on a polymorphic 2,1,3-benzoxadiazole derivative highlights the importance of crystallization conditions and the nature of intermolecular forces in dictating the solid-state architecture. Furthermore, computational modeling stands as a powerful tool to predict the molecular geometry and electronic properties, guiding future experimental work and applications in drug development and materials science. Further research is warranted to obtain single crystals of this compound and elucidate its definitive crystal structure.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Examining the Non-Covalent Interactions for Two Polymorphs of a 2,1,3-benzoxadiazole Derivative - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solvatochromic Properties of 2,1,3-Benzoxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,1,3-Benzoxadiazole and Solvatochromism

The 2,1,3-benzoxadiazole scaffold is a prominent heterocyclic fluorophore known for its compact size, favorable photophysical properties, and pronounced environmental sensitivity.[1] These characteristics make it an invaluable tool in the design of fluorescent probes for sensing and imaging applications.[1] A key feature of many 2,1,3-benzoxadiazole derivatives is their solvatochromism—the change in their absorption or emission spectra in response to the polarity of the surrounding solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, often due to an intramolecular charge transfer (ICT) character.[2] Understanding and quantifying the solvatochromic properties of these compounds is crucial for their application as probes in complex biological environments.

Solvatochromic Data of Representative 2,1,3-Benzoxadiazole Derivatives

While specific quantitative data for 2,1,3-Benzoxadiazole-5-carbonitrile is not available in the cited literature, the following table summarizes the solvatochromic behavior of a closely related derivative, 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][1][3][4]oxadiazole. This data illustrates the typical solvent-dependent shifts in absorption (λ_abs) and emission (λ_em) maxima observed for this class of compounds.

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Heptane | 416 | 480 |

| Toluene | 422 | 496 |

| Chloroform | 419 | 494 |

| THF | 416 | 497 |

| Acetonitrile | 414 | 509 |

| DMSO | 419 | 519 |

Note: Data extracted from a study on a substituted 2,1,3-benzoxadiazole derivative and is intended to be representative. Actual values for this compound may vary.

Experimental Protocols

General Synthesis of the 2,1,3-Benzoxadiazole Core

The synthesis of the 2,1,3-benzoxadiazole core typically proceeds through the reduction of a corresponding 2-nitroaniline derivative. A general synthetic pathway is outlined below.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide A mixture of a substituted 2-nitroaniline, a phase transfer catalyst such as tetrabutylammonium bromide, and a base like potassium hydroxide in a suitable organic solvent (e.g., diethyl ether) is treated dropwise with a sodium hypochlorite solution.[5] The reaction is stirred at room temperature, and the resulting 2,1,3-benzoxadiazole-1-oxide is isolated after an aqueous workup and extraction.[5]

Step 2: Reduction to 2,1,3-Benzoxadiazole The 2,1,3-benzoxadiazole-1-oxide is then reduced to the corresponding 2,1,3-benzoxadiazole. A common method involves refluxing the oxide with a reducing agent like triphenylphosphine in a solvent such as toluene.[5] The product is then purified, typically by column chromatography on silica gel.[5]

Protocol for Solvatochromism Study

The following is a general protocol for investigating the solvatochromic properties of a fluorescent compound.

-

Sample Preparation: Prepare a stock solution of the 2,1,3-benzoxadiazole derivative in a suitable solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M. From this stock solution, prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) in a range of solvents with varying polarities (e.g., heptane, toluene, chloroform, THF, acetonitrile, DMSO).

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the sample in each solvent using a UV-Vis spectrophotometer. The spectral range should cover the expected absorption bands of the compound. Determine the wavelength of maximum absorption (λ_abs) for each solvent.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra of the sample in each solvent using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λ_abs) determined in the previous step. Determine the wavelength of maximum emission (λ_em) for each solvent.

-

Data Analysis: Tabulate the λ_abs and λ_em values for each solvent. The data can be further analyzed using solvent polarity scales (e.g., Lippert-Mataga plots) to quantify the extent of solvatochromism and to estimate the change in dipole moment upon excitation.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and solvatochromic analysis of 2,1,3-benzoxadiazole derivatives.

References

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.ioffe.ru [journals.ioffe.ru]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

A Deep Dive into 2,1,3-Benzoxadiazole-5-carbonitrile: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole, also known as benzofurazan, scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives are known for a wide array of biological activities, including anticancer and antimicrobial properties, and are also utilized as fluorescent probes.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,1,3-Benzoxadiazole-5-carbonitrile, a key derivative whose electronic properties are significantly modulated by the strongly electron-withdrawing nitrile group. This document details the computational methodologies, predicted electronic and spectroscopic properties, and proposed experimental protocols for its synthesis and characterization.

Core Theoretical Methodologies

The exploration of this compound's properties heavily relies on computational chemistry, with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) being the principal tools for understanding its electronic structure, molecular properties, and spectroscopic characteristics.[1]

Density Functional Theory (DFT) for Ground-State Properties

DFT is a robust method for determining the electronic structure and optimized geometry of molecules, offering a favorable balance between computational cost and accuracy.[1]

Protocol for Geometry Optimization and Electronic Properties:

-

Software: Calculations are typically performed using software packages like Gaussian 09.[1][2]

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for ground-state calculations.[2]

-

Basis Set: The 6-311+G(d,p) basis set is frequently employed to provide a good description of the electronic structure.[2]

-

Solvation Effects: To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be utilized.[2]

-

Calculated Properties: Key parameters obtained from DFT calculations include optimized bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies (HOMO and LUMO).

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the photophysical properties, such as UV-visible absorption spectra, TD-DFT is the standard method for calculating electronic excited states.[1]

Protocol for Simulating UV-Vis Absorption Spectra:

-

Ground State Optimization: An initial DFT optimization of the ground state geometry is performed as described above.

-

Excited States Calculation: A TD-DFT calculation is then carried out on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states.

-

Spectral Simulation: The calculated excitation energies and their corresponding oscillator strengths are used to simulate a theoretical UV-Vis spectrum, often by convoluting the results with Gaussian functions for direct comparison with experimental data.

Computational Analysis of a Close Analog: 2,1,3-Benzoxadiazole-5-carboxylic acid

Due to a lack of specific computational studies on this compound in the reviewed literature, we present data from a theoretical analysis of the closely related 2,1,3-Benzoxadiazole-5-carboxylic acid, which serves as a valuable proxy. This study utilized DFT at the B3LYP/6-311+G(d,p) level.[2]

Table 1: Calculated Electronic Properties of 2,1,3-Benzoxadiazole-5-carboxylic acid [2]

| Parameter | Gas Phase | DMF |

| HOMO (eV) | -7.14 | -6.98 |

| LUMO (eV) | -2.93 | -3.02 |

| Energy Gap (eV) | 4.21 | 3.96 |

Proposed Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the cyanation of a halogenated 2,1,3-benzoxadiazole precursor.

Protocol:

-

Starting Material: 5-Bromo-2,1,3-benzoxadiazole.

-

Reaction: The cyanation can be achieved by reacting 5-Bromo-2,1,3-benzoxadiazole with copper(I) cyanide in a suitable solvent like DMF.[5]

-

Purification: The crude product can be purified by column chromatography on silica gel.[5]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz spectrometer.

-

Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Analysis: 1H and 13C NMR spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: KBr pellet method.

-

Analysis: To identify characteristic functional group vibrations, particularly the C≡N stretch.

High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray ionization (ESI).

-

Analysis: To confirm the exact mass and elemental composition of the synthesized compound.

UV-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade solvent such as chloroform or DMF.

-

Analysis: To determine the absorption maxima (λmax).

Predicted and Representative Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound based on known values for the benzoxadiazole core and the nitrile functional group.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) in CDCl3

| Nucleus | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 |

| Aromatic Carbons | 110 - 160 |

| Nitrile Carbon | ~118 |

Table 3: Characteristic IR Absorption Frequencies (cm-1)

| Functional Group | Characteristic Absorption (cm-1) |

| C≡N Stretch | ~2230 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H Stretch | >3000 |

Visualizing Workflows and Relationships

To provide a clearer understanding of the processes involved in the study of this compound, the following diagrams illustrate the proposed experimental workflow and the general computational workflow.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Caption: General computational workflow for the theoretical study of 2,1,3-Benzoxadiazole derivatives.

Biological Activity and Future Directions

While specific biological signaling pathways involving this compound have not been reported, related nitro-substituted derivatives have been identified as suicide inhibitors of glutathione S-transferases, suggesting potential applications in cancer therapy.[6] The electron-withdrawing nature of the nitrile group in the title compound suggests it could also be a candidate for biological evaluation. Future research should focus on the synthesis and experimental validation of the computational predictions for this compound, followed by screening for various biological activities to unlock its full potential in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2,1,3-Benzoxadiazole-5-carbonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electronic properties of 2,1,3-Benzoxadiazole-5-carbonitrile, a heterocyclic compound of interest in materials science and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established synthetic methodologies for related compounds, theoretical data from a closely related analogue, and standard experimental protocols for the characterization of its electronic and photophysical properties.

Core Concepts and Theoretical Background

2,1,3-Benzoxadiazole, also known as benzofurazan, is an electron-deficient heterocyclic scaffold. The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, at the 5-position is expected to significantly modulate the electronic structure of the benzoxadiazole core. This modification is anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the compound's electron affinity, photophysical behavior, and reactivity. Such properties are crucial for applications in organic electronics, fluorescent probes, and as pharmacophores in drug design.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting the electronic properties of novel molecules.[1] These computational methods provide insights into the molecular geometry, frontier molecular orbital (HOMO and LUMO) energies, and electronic transitions, guiding the rational design of new materials.[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could involve the formation of the 2,1,3-benzoxadiazole ring system from a suitably substituted aniline precursor, followed by the introduction of the nitrile group. A general representation of this proposed pathway is illustrated below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

A general procedure for the synthesis of the 2,1,3-benzoxadiazole core starts from the cyclization of a 2-nitroaniline derivative.[2]

-

Preparation of 2,1,3-Benzoxadiazole-1-oxide: A mixture of the corresponding 2-nitroaniline, a phase transfer catalyst such as tetrabutylammonium bromide, and a base like potassium hydroxide in a suitable solvent (e.g., diethyl ether) is treated dropwise with a sodium hypochlorite solution.[2] The reaction is typically stirred at room temperature for several hours.[2] The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.[2] The combined organic layers are evaporated to yield the N-oxide product.[2]

-

Reduction to 2,1,3-Benzoxadiazole: The N-oxide derivative is then reduced to the 2,1,3-benzoxadiazole. A common method involves refluxing the N-oxide with triphenylphosphine in a solvent like toluene for several hours.[2] After cooling and filtration, the solvent is evaporated, and the crude product can be purified by column chromatography on silica gel.[2]

The introduction of the cyano group onto the benzoxadiazole ring could potentially be achieved through modern cross-coupling or C-H functionalization reactions. Ruthenium-catalyzed cyanation of arenes and heteroarenes using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent has been reported and could be a viable strategy.[3]

-

Reaction Setup: In a typical procedure, the 2,1,3-benzoxadiazole substrate would be combined with a ruthenium catalyst (e.g., [RuCl2(p-cymene)]2), a silver salt co-catalyst (e.g., AgSbF6), and a base (e.g., NaOAc) in a suitable solvent like 1,2-dichloroethane (DCE).[3]

-

Reaction Conditions: The cyanating agent, NCTS, would be added, and the reaction mixture would be heated under an inert atmosphere for a specified period.[3]

-

Workup and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

Electronic and Photophysical Properties

Direct experimental data for this compound is not available. However, a theoretical study on the closely related 2,1,3-Benzoxadiazole-5-carboxylic acid provides valuable insights into the expected electronic properties.[4] It is important to note that the carboxylic acid group, while also electron-withdrawing, will have a different electronic influence compared to the cyano group.

Theoretical Electronic Properties of 2,1,3-Benzoxadiazole-5-carboxylic acid

The following table summarizes the calculated electronic properties of 2,1,3-Benzoxadiazole-5-carboxylic acid using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.[4]

| Parameter | Gas Phase | DMF Solvent |

| HOMO Energy (eV) | -7.21 | -7.13 |

| LUMO Energy (eV) | -3.10 | -3.18 |

| HOMO-LUMO Gap (eV) | 4.11 | 3.95 |

Data sourced from a theoretical study on 2,1,3-Benzoxadiazole-5-carboxylic acid.[4]

The cyano group is generally a stronger electron-withdrawing group than a carboxylic acid. Therefore, for This compound , it is anticipated that the LUMO energy would be further lowered, and the HOMO-LUMO gap would be smaller than the values presented for the carboxylic acid analogue.

Experimental Characterization Workflow

The following workflow outlines the standard experimental procedures for characterizing the electronic and photophysical properties of a novel 2,1,3-benzoxadiazole derivative.

Caption: Standard workflow for electronic and photophysical characterization.

This technique is used to determine the wavelengths of light absorbed by the molecule, corresponding to electronic transitions.

-

Protocol:

-

Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λabs) is determined.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

-

This method measures the emission of light from the molecule after it has absorbed light.

-

Protocol:

-

Using the same solutions prepared for UV-Vis spectroscopy, excite the sample at its λabs.

-

Record the fluorescence emission spectrum. The wavelength of maximum emission (λem) is determined.

-

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄).[4]

-

CV is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammogram by scanning the potential.

-

The onset oxidation (Eox) and reduction (Ered) potentials are determined.

-

The HOMO and LUMO energies can be estimated using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Concluding Remarks

This compound represents a promising but currently under-investigated molecule. The strong electron-withdrawing nature of the cyano group is expected to impart distinct electronic and photophysical properties compared to other derivatives of the benzoxadiazole family. The proposed synthetic and characterization workflows in this guide provide a robust framework for future experimental investigations. The theoretical data for a closely related analogue suggests that this compound will likely exhibit a relatively low LUMO energy level, making it a candidate for applications requiring good electron-accepting properties. Further computational and experimental studies are warranted to fully elucidate the potential of this compound in materials science and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]

- 4. Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzoxadiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,1,3-Benzoxadiazole-5-carbonitrile

The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a prominent heterocyclic scaffold in the fields of medicinal chemistry and materials science. Its derivatives are known for a range of applications, including as fluorescent probes, components in organic electronics, and as scaffolds for various therapeutic agents.[1] The electronic properties of these molecules, particularly the HOMO and LUMO energy levels, are critical determinants of their functionality. These energy levels govern the charge injection and transport properties in organic electronic devices and are fundamental to understanding the reactivity and interaction of these molecules in biological systems.

The addition of a cyano (-CN) group at the 5-position of the 2,1,3-benzoxadiazole ring is expected to significantly influence its electronic structure. The nitrile group is a strong electron-withdrawing group, which generally leads to a lowering of both the HOMO and LUMO energy levels. This modulation of the frontier molecular orbitals can be exploited to fine-tune the optical and electronic properties of the material for specific applications.

Quantitative Data for 2,1,3-Benzoxadiazole Derivatives

Due to the limited availability of direct experimental data for this compound, this section presents data for related 2,1,3-benzoxadiazole derivatives. This information provides a valuable reference for estimating the electronic properties of the target molecule. The following table summarizes the HOMO and LUMO energy levels and the corresponding electrochemical and optical band gaps for a series of D-π-A-π-D type fluorophores containing a 2,1,3-benzoxadiazole unit.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

| Derivative 9a | -5.86 | -3.16 | 2.70 | 2.67 |

| Derivative 9b | -5.85 | -3.21 | 2.64 | 2.64 |

| Derivative 9c | -5.83 | -3.35 | 2.48 | 2.65 |

| Derivative 9d | -5.84 | -3.22 | 2.62 | 2.65 |

Data sourced from a study on fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system. The specific structures of derivatives 9a-d can be found in the cited literature.[2][3]

Experimental Protocols for Determining HOMO/LUMO Energy Levels

The experimental determination of HOMO and LUMO energy levels is primarily achieved through electrochemical methods, most notably cyclic voltammetry (CV).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: The compound of interest is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Internal Standard: Ferrocene is often used as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used to calibrate the measured potentials against a known reference.

-

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks are determined from the voltammogram.

-

Calculation of HOMO and LUMO Levels: The HOMO and LUMO energy levels are calculated using the following empirical formulas:[2][3]

-

EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Eredonset (vs Fc/Fc+) + 4.8]

The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

-

Computational Protocols for Determining HOMO/LUMO Energy Levels

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.

Density Functional Theory (DFT)

DFT calculations can provide detailed insights into the electronic distribution and orbital energies of a molecule.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

-

Geometry Optimization: The first step is to build the 3D structure of the molecule and perform a geometry optimization to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate molecular orbital energies.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the single point energy calculation.

-

Solvation Effects: To better mimic experimental conditions in solution, a Polarizable Continuum Model (PCM) can be included in the calculations to account for the effect of the solvent.[1]

Mandatory Visualizations

Experimental Workflow for HOMO/LUMO Determination

Caption: Workflow for experimental determination of HOMO/LUMO levels.

Computational Workflow for HOMO/LUMO Prediction

Caption: Workflow for computational prediction of HOMO/LUMO levels.

Conclusion

While direct experimental data for the HOMO and LUMO energy levels of this compound remain to be reported, this technical guide provides a robust framework for their determination. The detailed experimental protocols for cyclic voltammetry and computational methodologies using Density Functional Theory offer researchers the necessary tools to characterize this and other novel 2,1,3-benzoxadiazole derivatives. The provided data on related compounds serve as a valuable benchmark for understanding the electronic landscape of this important class of molecules. The strategic application of these methods will undoubtedly accelerate the rational design of new materials and therapeutics based on the 2,1,3-benzoxadiazole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,1,3-Benzoxadiazole Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of 2,1,3-benzoxadiazole, a heterocyclic scaffold that has become a cornerstone in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document details the seminal synthetic methodologies, key historical milestones, and the evolution of its applications, supported by experimental protocols, quantitative data, and mechanistic visualizations.

Executive Summary

The 2,1,3-benzoxadiazole core, also known as benzofurazan, has a rich history dating back to the early 20th century. Its unique electronic properties, characterized by an electron-deficient heterocyclic ring fused to a benzene ring, have made it a versatile building block for a vast array of functional molecules. From its initial discovery as a chemical curiosity, it has evolved into a "privileged scaffold" in drug discovery, with derivatives showing promise as anticancer, anti-tubercular, and antimicrobial agents. Furthermore, its inherent fluorescence has led to its widespread use as an environmentally sensitive probe for biological imaging. This guide will trace this remarkable journey, providing the technical details necessary for contemporary research and development.

Historical Milestones and Key Discoveries

The journey of 2,1,3-benzoxadiazole began with the synthesis of its N-oxide derivative, benzofurazan oxide. A pivotal moment in its history was the work of Green and Rowe in 1912, who developed a convenient synthesis through the hypochlorite oxidation of o-nitroaniline. This method, adapted from earlier procedures, made the scaffold more accessible for further investigation. The parent 2,1,3-benzoxadiazole was subsequently prepared by the reduction of the N-oxide, a critical step that opened the door to exploring the properties of the core heterocycle itself. The development of methods for the selective functionalization of the benzene ring, particularly the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole, was another significant advancement, providing a versatile intermediate for the construction of more complex derivatives through modern cross-coupling reactions.

Core Synthesis Protocols

The following sections detail the experimental procedures for the synthesis of the foundational 2,1,3-benzoxadiazole compounds.

Synthesis of 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide)

This protocol is adapted from the method of Green and Rowe.

Experimental Protocol:

-

In a 500-mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 65.1 mmol), tetrabutylammonium bromide (0.3 g, 0.93 mmol), and diethyl ether (60 mL).

-

To this mixture, add a 50% (w/w) aqueous solution of potassium hydroxide (7 mL).

-

While stirring vigorously at room temperature, add a sodium hypochlorite solution (130 mL, >10% active chlorine) dropwise over a period of 1 hour.

-

Continue stirring at room temperature for 7 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield a yellow solid.

-

The product can be used without further purification.

Synthesis of 2,1,3-Benzoxadiazole

Experimental Protocol:

-

In a 250-mL flask, combine 2,1,3-benzoxadiazole-1-oxide (1.7 g, 12.5 mmol), triphenylphosphine (4.0 g, 15.2 mmol), and toluene (150 mL).[1][2]

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and filter to remove any solids.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[1][2]

Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole

Experimental Protocol:

-

In a round-bottom flask, place 2,1,3-benzoxadiazole (1.23 g, 10.2 mmol) and iron powder (0.12 g, 2.1 mmol).

-

Heat the mixture to 100 °C.

-

Add bromine (1.5 mL, 29.2 mmol) dropwise over 2 hours.

-

After the addition is complete, reflux the reaction mixture for 3 hours.[1][2]

-

Cool the mixture to room temperature, dissolve it in dichloromethane (40 mL), and wash with brine (40 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate 98:2) to yield 4,7-dibromo-2,1,3-benzoxadiazole as a cream-colored powder.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the core 2,1,3-benzoxadiazole compounds.

Table 1: Synthesis Yields and Physical Properties

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Appearance |

| 2,1,3-Benzoxadiazole-1-oxide | 2-Nitroaniline | 89 | 68 | Yellow Solid |

| 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole-1-oxide | 80 | 69 | Yellow Solid |

| 4,7-Dibromo-2,1,3-benzoxadiazole | 2,1,3-Benzoxadiazole | 40 | 98-100 | Cream Powder |

Table 2: Spectroscopic Data for 2,1,3-Benzoxadiazole [1][3]

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (dd, 2H, J = 6.0, 4.0 Hz), 7.41 (dd, 2H, J = 6.0, 4.0 Hz) |

| IR (KBr, cm⁻¹) | 3100, 3080, 1614, 1583, 1535, 1483, 1440, 1282, 973, 834, 742 |

| Mass Spec (EI) | m/z 120.0 [M]⁺ |

Mechanisms of Action and Signaling Pathways

Derivatives of 2,1,3-benzoxadiazole have been shown to exert their biological effects through various mechanisms. A prominent example is the inhibition of Glutathione S-Transferase (GST), particularly the P1-1 isoform, which is often overexpressed in cancer cells and contributes to drug resistance.

Inhibition of Glutathione S-Transferase and Activation of Apoptosis

Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), act as potent inhibitors of GSTP1-1. GSTP1-1 normally sequesters and inactivates c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. By inhibiting GSTP1-1, these compounds promote the dissociation of the GSTP1-1/JNK complex, leading to the activation of the JNK signaling pathway and subsequent caspase-dependent apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxadiazole Ring: A Technical Guide to its Core Chemical Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its unique electronic properties and its presence in a variety of bioactive compounds. This technical guide provides an in-depth exploration of the fundamental chemical reactivity of the benzoxadiazole ring system, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics. This guide covers key reaction types, presents quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes complex chemical and biological processes using Graphviz diagrams.

Electronic Structure and General Reactivity

The benzoxadiazole ring system consists of a benzene ring fused to a 1,2,5-oxadiazole ring. This fusion results in a planar, aromatic structure with a significant dipole moment. The oxadiazole moiety is strongly electron-withdrawing, which has a profound impact on the reactivity of the entire molecule. This electron deficiency deactivates the benzene ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly when further electron-withdrawing groups are present.

Electrophilic Aromatic Substitution

Due to the electron-withdrawing nature of the fused oxadiazole ring, the benzoxadiazole nucleus is generally deactivated towards electrophilic aromatic substitution (EAS). Reactions typically require forcing conditions, and the substitution pattern is influenced by the directing effects of the heterocyclic ring.

Halogenation

Bromination of 2,1,3-benzoxadiazole can be achieved to selectively yield 4,7-dibromo-2,1,3-benzoxadiazole, a key intermediate for further functionalization.

| Reaction | Reagents | Product | Yield (%) | Reference |

| Bromination | Br₂, Fe powder | 4,7-Dibromo-2,1,3-benzoxadiazole | 40 | [1][2] |

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole [1][2]

-

Materials: 2,1,3-Benzoxadiazole (1.23 g, 10 mmol), Iron powder (0.12 g, 2.0 mmol), Bromine (1.5 mL, 30 mmol), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution, Brine, Water, Anhydrous sodium sulfate, Silica gel, Hexane, Ethyl acetate.

-

Procedure:

-

Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C.

-

Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.

-

After the addition is complete, reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture and dissolve the resulting solid in dichloromethane (40 mL).

-

Wash the organic layer with brine (40 mL), saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

-